molecular formula C23H20N2O5S2 B413223 N-(3-acetyl-2-methyl-1-(phenylsulfonyl)-1H-indol-5-yl)benzenesulfonamide CAS No. 102591-12-8

N-(3-acetyl-2-methyl-1-(phenylsulfonyl)-1H-indol-5-yl)benzenesulfonamide

Cat. No.: B413223
CAS No.: 102591-12-8
M. Wt: 468.5g/mol
InChI Key: YDKZLTDIRITUQJ-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-methyl-1-(phenylsulfonyl)-1H-indol-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H20N2O5S2 and its molecular weight is 468.5g/mol. The purity is usually 95%.
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Scientific Research Applications

HIV Treatment Research

Indolylarylsulfones, including derivatives of N-(3-acetyl-2-methyl-1-(phenylsulfonyl)-1H-indol-5-yl)benzenesulfonamide, have been identified as highly potent human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitors. These compounds have shown promising drug candidate profiles for the treatment of AIDS and related infections, particularly when used in combination with other antiretroviral agents. The structure-activity relationship (SAR) studies have focused on modifying the sulfone moiety to improve pharmacological profiles (Famiglini & Silvestri, 2018).

Cancer Research

Sulfonamide derivatives, including this compound, have been explored for their potential in cancer therapy. These compounds have been studied for their ability to inhibit Aldo-Keto Reductase (AKR) 1C3, a drug target in hormonal and hormone-independent malignancies. AKR1C3 inhibitors have shown distinct advantages over existing therapeutics for the treatment of castration-resistant prostate cancer, breast cancer, and acute myeloid leukemia (Penning, 2017).

Gastroprotective Research

Research into gastroprotective properties has also highlighted the utility of sulfonamide derivatives in treating ulcer disease. The ability of these compounds to induce mucosal responses and enhance the synthesis and secretion of protective gastric mucus suggests their potential in promoting ulcer healing and maintaining mucosal integrity (Slomiany, Piotrowski & Slomiany, 1997).

Enzyme Inhibition for Drug Metabolism

The modification of sulfonamide compounds, such as this compound, has been crucial in the development of inhibitors for various enzymes involved in drug metabolism. These compounds have been key in studying the selectivity and potency of chemical inhibitors against different human hepatic Cytochrome P450 (CYP) isoforms, which is fundamental for understanding drug-drug interactions and predicting metabolic pathways (Khojasteh, Prabhu, Kenny, Halladay & Lu, 2011).

Properties

IUPAC Name

N-[3-acetyl-1-(benzenesulfonyl)-2-methylindol-5-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S2/c1-16-23(17(2)26)21-15-18(24-31(27,28)19-9-5-3-6-10-19)13-14-22(21)25(16)32(29,30)20-11-7-4-8-12-20/h3-15,24H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKZLTDIRITUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC(=C2)NS(=O)(=O)C4=CC=CC=C4)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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